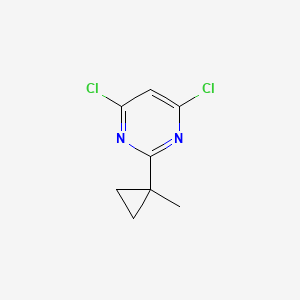
4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, also known as DCP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. DCP has been shown to exhibit potent activity against various types of cancer, including breast, lung, and pancreatic cancer. In addition, DCP has been found to possess antiviral and antimicrobial properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Nonlinear Optical (NLO) Applications
The pyrimidine ring, due to its presence in DNA and RNA as nitrogenous bases, has garnered attention in the field of nonlinear optics (NLO). Research into thiopyrimidine derivatives, including compounds with structural similarities to 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, has shown promising NLO properties. These compounds are being explored for their potential applications in medicine and NLO fields, indicating the significant NLO character and potential for optoelectronic applications (Hussain et al., 2020).
Pharmaceutical Research
Pyrimidine derivatives play a crucial role in pharmaceutical research due to their extensive presence in natural and synthetic biologically active compounds. For instance, certain pyrimidine-based compounds have shown potential applications in AIDS chemotherapy. The synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives have been reported, highlighting the pharmacological therapeutic potentials of these heterocyclic compounds (Ajani et al., 2019).
Antitumor Activity
The synthesis of pyrimidine derivatives with potential antitumor activity has been a topic of interest. For example, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and shown to inhibit mammalian dihydrofolate reductase, with significant activity against specific carcinomas in rats, indicating their potential as antitumor agents (Grivsky et al., 1980).
HIV Inhibition
Pyrimidinedione derivatives have been explored for their potent antiviral activity, particularly as non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptase. These studies have led to the identification of compounds with significant antiviral efficacy and reduced cellular cytotoxicity, contributing to the development of new classes of antiretroviral drugs (Buckheit et al., 2007).
Synthesis of Novel Compounds
The synthesis of novel pyrimidine derivatives for various scientific applications continues to be an area of active research. Techniques involving multicomponent reactions, room temperature condensation, and synthetic cyclization have been employed to create new pyrimidine scaffolds, further expanding the chemical diversity and potential applications of pyrimidine derivatives in scientific research (Ajani et al., 2019).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored at -20°C, away from moisture .
Propriétés
IUPAC Name |
4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c1-8(2-3-8)7-11-5(9)4-6(10)12-7/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPBLHRJHIDGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)

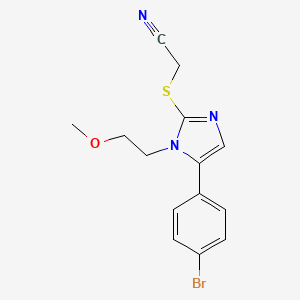
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)
![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)
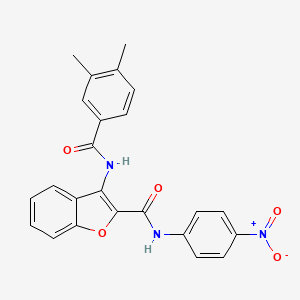
![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)
![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)
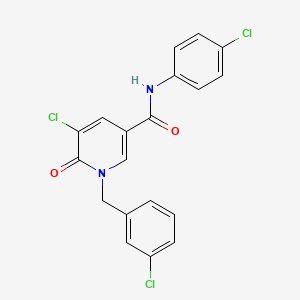
![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)
![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)
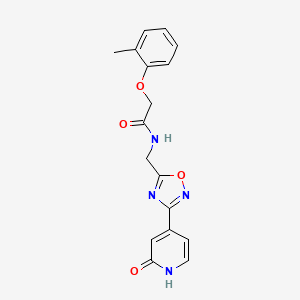
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)
